molecular formula C10H10FN B1298786 5-Fluoro-2,3-dimethyl-1H-indole CAS No. 526-47-6

5-Fluoro-2,3-dimethyl-1H-indole

Cat. No. B1298786
CAS RN: 526-47-6
M. Wt: 163.19 g/mol
InChI Key: PMOQBVDDGHQQEM-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dimethyl-1H-indole can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dimethyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 287.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 127.6±25.9 °C .

Scientific Research Applications

Indole derivatives, including “5-Fluoro-2,3-dimethyl-1H-indole”, have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

For example, 2,3-Dimethylindoles and tetrahydrocarbazoles, which are similar to “5-Fluoro-2,3-dimethyl-1H-indole”, have shown anticancer properties against various cancer cell lines . Another example is the use of 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which have been prepared and investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses .

The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

    Antiviral Activity

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

    Anti-inflammatory Activity

    Indole derivatives have been found to possess anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammatory diseases.

    Antioxidant Activity

    Indole derivatives also exhibit antioxidant activities . They can neutralize free radicals and prevent oxidative stress, which is linked to various diseases including cancer and heart disease.

    Antimicrobial Activity

    Indole derivatives have been shown to have antimicrobial properties . They can potentially be used in the development of new antimicrobial drugs.

    Antidiabetic Activity

    Indole derivatives have been found to possess antidiabetic properties . They can potentially be used in the treatment of diabetes.

    Antimalarial Activity

    Indole derivatives have been found to possess antimalarial properties . They can potentially be used in the development of new antimalarial drugs.

    Antitubercular Activity

    Indole derivatives have been found to possess antitubercular properties . They can potentially be used in the development of new antitubercular drugs.

    Anticholinesterase Activities

    Indole derivatives have been found to possess anticholinesterase activities . They can potentially be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.

    Anti-HIV Activity

    Indole derivatives have been found to possess anti-HIV properties . They can potentially be used in the development of new anti-HIV drugs.

    Treatment of Disorders in the Human Body : The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

    Cell Biology

    Indoles play a main role in cell biology . They are important types of molecules and natural products.

    Synthesis of Alkaloids

    Indoles are a significant heterocyclic system in natural products and drugs . They provide the skeleton to many alkaloids obtained from plants .

Future Directions

The future directions for 5-Fluoro-2,3-dimethyl-1H-indole could involve further exploration of its synthesis methods, biological activities, and potential therapeutic applications. Given the importance of indole derivatives in natural products and drugs, there is considerable potential for future research in this area .

properties

IUPAC Name

5-fluoro-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOQBVDDGHQQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355210
Record name 5-Fluoro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dimethyl-1H-indole

CAS RN

526-47-6
Record name 5-Fluoro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
PP Varma, BS Sherigara, KM Mahadevan… - Synthetic …, 2008 - Taylor & Francis
A simple protocol was established to synthesize 2,3-dialkyl indoles and various tetrahydrocarbazoles via Fischer indole synthesis. This method uses ceric ammonium nitrate as a …
Number of citations: 44 www.tandfonline.com
TOS Kumar, KM Mahadevan, MN Kumara - International Journal of …, 2014 - core.ac.uk
Objective: The objective of this study was to report the synthesis of 2, 3-dimethylindoles and tetrahydrocarbazoles via Fisher indole synthesis and evaluation of their the anticancer …
Number of citations: 15 core.ac.uk
S Kumar, Ritika - Future Journal of Pharmaceutical Sciences, 2020 - Springer
Background Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important …
Number of citations: 63 link.springer.com
S Aralihalli, R Ramappa, HB Gowdru… - Am. J. Heterocycl …, 2016 - article.ajoch.org
One pot with expedient approach to the synthesis of 2, 3-disubstituted indole derivatives using indium (III) trichloride through Fisher indole method has been developed, in aqueous …
Number of citations: 2 article.ajoch.org
SH Watterson, Q Liu, M Beaudoin Bertrand, DG Batt… - 2019 - ACS Publications
Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a member of the Tec family of kinases and is essential for B cell receptor (BCR) mediated signaling. BTK also plays a …
Number of citations: 77 pubs.acs.org
JN Masagalli, KM Mahadevan, H Jayadevappa… - researchgate.net
Fischer indolization was achieved conveniently using samarium iodide to obtain 2, 3-dialkylindoles and carbazoles. The in silico docking study was carried out to all new compounds on …
Number of citations: 0 www.researchgate.net
D Sonawane - ijcspub.org
The indole nucleus was found in a variety of bioactive aromatic compounds that had biological uses. Many significant synthetic medicine compounds contain an indole scaffold, which …
Number of citations: 2 ijcspub.org
A Srinivasa, KM Mahadevan, PP Varma… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
A novel one-pot Fischer indole synthesis approach has been developed by using antimony (III) sulfate as the catalyst. Good yields were obtained after reacting phenylhydrazines …
Number of citations: 10 www.tandfonline.com
JM Stevens, EM Simmons, Y Tan… - … Process Research & …, 2022 - ACS Publications
The invention of a commercial route to the Bruton's tyrosine kinase inhibitor branebrutinib (BMS-986195) in four total chemical steps is described. The execution of high-throughput …
Number of citations: 9 pubs.acs.org
World Health Organization - WHO Drug Information, 2019 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 6 apps.who.int

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